Cas no 1196693-40-9 (3-amino-2,2-dimethylpropanenitrile hydrochloride)
3-amino-2,2-dimethylpropanenitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2,2-dimethylpropanenitrile hydrochloride
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- MDL: MFCD25371552
- Inchi: 1S/C5H10N2.ClH/c1-5(2,3-6)4-7;/h3,6H2,1-2H3;1H
- InChI Key: RALIKTFJLRUEDI-UHFFFAOYSA-N
- SMILES: C(C)(C)(C#N)CN.Cl
3-amino-2,2-dimethylpropanenitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A597288-10mg |
3-Amino-2,2-dimethylpropanenitrile Hydrochloride |
1196693-40-9 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A597288-50mg |
3-Amino-2,2-dimethylpropanenitrile Hydrochloride |
1196693-40-9 | 50mg |
$ 210.00 | 2022-06-08 | ||
| TRC | A597288-100mg |
3-Amino-2,2-dimethylpropanenitrile Hydrochloride |
1196693-40-9 | 100mg |
$ 320.00 | 2022-06-08 | ||
| Enamine | EN300-212829-0.05g |
3-amino-2,2-dimethylpropanenitrile hydrochloride |
1196693-40-9 | 95% | 0.05g |
$151.0 | 2023-09-16 | |
| Enamine | EN300-212829-0.1g |
3-amino-2,2-dimethylpropanenitrile hydrochloride |
1196693-40-9 | 95% | 0.1g |
$226.0 | 2023-09-16 | |
| Enamine | EN300-212829-0.25g |
3-amino-2,2-dimethylpropanenitrile hydrochloride |
1196693-40-9 | 95% | 0.25g |
$321.0 | 2023-09-16 | |
| Enamine | EN300-212829-0.5g |
3-amino-2,2-dimethylpropanenitrile hydrochloride |
1196693-40-9 | 95% | 0.5g |
$507.0 | 2023-09-16 | |
| Enamine | EN300-212829-1.0g |
3-amino-2,2-dimethylpropanenitrile hydrochloride |
1196693-40-9 | 95% | 1g |
$650.0 | 2023-06-08 | |
| Enamine | EN300-212829-2.5g |
3-amino-2,2-dimethylpropanenitrile hydrochloride |
1196693-40-9 | 95% | 2.5g |
$1137.0 | 2023-09-16 | |
| Enamine | EN300-212829-5.0g |
3-amino-2,2-dimethylpropanenitrile hydrochloride |
1196693-40-9 | 95% | 5g |
$1950.0 | 2023-06-08 |
3-amino-2,2-dimethylpropanenitrile hydrochloride Suppliers
3-amino-2,2-dimethylpropanenitrile hydrochloride Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-amino-2,2-dimethylpropanenitrile hydrochloride
Comprehensive Guide to 3-amino-2,2-dimethylpropanenitrile hydrochloride (CAS No. 1196693-40-9): Properties, Applications, and Market Insights
3-amino-2,2-dimethylpropanenitrile hydrochloride (CAS No. 1196693-40-9) is a specialized organic compound widely used in pharmaceutical and chemical research. This nitrile derivative, featuring an amino group and a hydrochloride salt, serves as a crucial intermediate in synthesizing bioactive molecules. Its unique structure—combining a dimethylpropanenitrile backbone with an amine functionality—makes it valuable for designing drug candidates and fine chemicals.
The compound's molecular formula is C5H11N2·HCl, with a molecular weight of 138.62 g/mol. Researchers frequently utilize 3-amino-2,2-dimethylpropanenitrile HCl in medicinal chemistry due to its ability to introduce sterically hindered amine groups into target molecules. Recent studies highlight its role in developing kinase inhibitors and other small-molecule therapeutics, aligning with the growing demand for precision medicine intermediates.
In pharmaceutical applications, 1196693-40-9 is often employed as a building block for compounds targeting neurological disorders and metabolic diseases. Its nitrile group offers versatile reactivity, enabling transformations into amides, carboxylic acids, or heterocycles. The hydrochloride salt form enhances solubility, a critical factor for drug formulation processes. Current market trends show increased interest in this compound from contract research organizations (CROs) specializing in fragment-based drug discovery.
From a synthetic chemistry perspective, 3-amino-2,2-dimethylpropanenitrile hydrochloride demonstrates excellent stability under standard storage conditions (typically 2-8°C in airtight containers). Analytical data from recent publications indicate high purity levels (>98% by HPLC), meeting stringent requirements for GMP-grade intermediates. The compound's IR spectrum shows characteristic peaks at 2250 cm-1 (C≡N stretch) and 2700-2400 cm-1 (amine salt), while 13C NMR displays distinct signals for the quaternary carbon (δ~45 ppm) and nitrile carbon (δ~120 ppm).
Environmental and safety assessments of CAS 1196693-40-9 reveal favorable profiles compared to traditional amine reagents. The dimethyl substitution pattern reduces volatility, addressing workplace safety concerns prevalent in green chemistry initiatives. Modern laboratories increasingly adopt this compound as part of sustainable synthetic strategies, particularly when developing non-toxic pharmaceutical precursors.
The global market for 3-amino-2,2-dimethylpropanenitrile HCl has grown steadily, with projections indicating a 6.8% CAGR through 2028 (Source: Chemical Market Analytics). This growth correlates with rising R&D investments in targeted cancer therapies and CNS drug development. Major suppliers have expanded production capacities in North America and Asia-Pacific regions to meet demand from both academic and industrial researchers.
Recent patent analyses (2020-2023) show 1196693-40-9 appearing in 17+ therapeutic patent applications, particularly for protein degradation technologies like PROTACs. Its structural features facilitate linker development in bifunctional molecules—a hot topic in drug discovery forums. Researchers frequently search for "sterically hindered amine nitriles" or "pharmaceutical nitrile building blocks," reflecting the compound's relevance in contemporary medicinal chemistry.
Quality control protocols for 3-amino-2,2-dimethylpropanenitrile hydrochloride typically involve HPLC-UV analysis (λ=254 nm), residual solvent testing, and heavy metal screening. Leading manufacturers provide comprehensive certificates of analysis (CoA) with batch-to-batch consistency data—a critical requirement for regulatory submissions. The compound's shelf life generally exceeds 24 months when stored properly, reducing material waste in long-term projects.
From a regulatory standpoint, CAS 1196693-40-9 is not currently listed in major controlled substance inventories, facilitating international procurement. However, users should consult local regulations regarding laboratory chemical management. The compound's non-hazardous classification under GHS standards simplifies transportation compared to many amine derivatives.
Emerging applications include use in peptide mimetics and covalent inhibitor design, where its rigid structure helps maintain target binding conformations. Computational chemistry studies suggest the dimethyl groups effectively modulate electron density at the amine center—a property exploited in structure-activity relationship (SAR) optimizations. These findings position 3-amino-2,2-dimethylpropanenitrile HCl as a versatile tool for modern drug hunters.
For researchers sourcing this material, key purchasing considerations include supplier reliability, technical support availability, and documentation completeness. Many procurement platforms now offer structure-searchable databases featuring 1196693-40-9, streamlining the sourcing process for drug development teams. Current pricing ranges from $180-$250/g for research quantities, with bulk discounts available from certified producers.
In conclusion, 3-amino-2,2-dimethylpropanenitrile hydrochloride represents a strategically important building block in contemporary organic synthesis. Its balanced physicochemical properties, regulatory advantages, and diverse applications in biologically active compounds ensure continued relevance across chemical and pharmaceutical industries. As drug discovery paradigms evolve toward more complex molecular architectures, demand for specialized intermediates like CAS 1196693-40-9 will likely accelerate.
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